4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol
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Description
The compound “4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol” is a complex organic molecule. It is related to the class of compounds known as phenols, which are aromatic compounds containing a hydroxyl group attached to a benzene ring . This particular compound also contains additional functional groups, including an ether group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a phenol group (a benzene ring with a hydroxyl group), an ether group (an oxygen atom connected to two carbon atoms), and an amino group (a nitrogen atom connected to two hydrogen atoms and one carbon atom) . The exact arrangement of these groups within the molecule would determine its three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The phenol group could potentially engage in reactions typical of alcohols, such as esterification or oxidation . The ether group might participate in reactions such as cleavage under acidic conditions . The amino group could potentially be involved in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar hydroxyl and amino groups, while its melting and boiling points would depend on factors such as molecular weight and intermolecular forces .Future Directions
properties
IUPAC Name |
4-[3-[2-(2-methoxyphenyl)ethylamino]butyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(7-8-16-9-11-18(21)12-10-16)20-14-13-17-5-3-4-6-19(17)22-2/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVSHUXWOROQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198275 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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